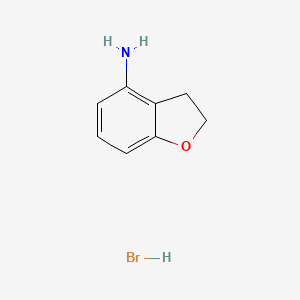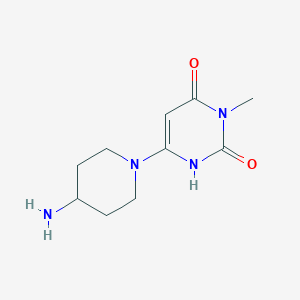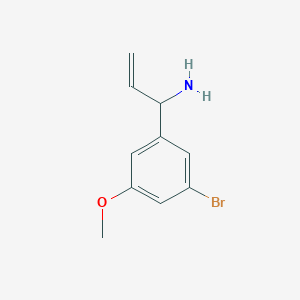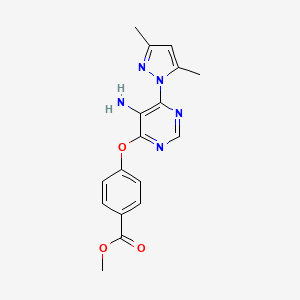
2,3-Dihydrobenzofuran-4-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrobenzofuran-4-amine hydrobromide is a chemical compound that belongs to the class of dihydrobenzofurans. This compound features a benzofuran ring system with an amine group at the 4-position and is typically found in its hydrobromide salt form. The structure of this compound confers unique chemical and biological properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydrobenzofuran-4-amine hydrobromide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates has been reported to yield functionalized 2,3-dihydrobenzofuran derivatives . This method offers high chemical yields and diastereoselectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of hydrobromic acid (HBr) for the formation of the hydrobromide salt, followed by purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrobenzofuran-4-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted benzofuran compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2,3-Dihydrobenzofuran-4-amine hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dihydrobenzofuran-4-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it has been shown to interact with neurotransmitter receptors, influencing the release of dopamine, norepinephrine, and serotonin in the brain . This interaction can result in various pharmacological effects, including mood regulation and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-dihydrobenzofuran-4-amine hydrobromide include:
- 2,3-Dihydrobenzofuran
- 4-Amino-2,3-dihydrobenzofuran
- 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
- 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the hydrobromide salt form. This unique structure confers distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
76093-74-8 |
|---|---|
Molecular Formula |
C8H10BrNO |
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-4-amine;hydrobromide |
InChI |
InChI=1S/C8H9NO.BrH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3H,4-5,9H2;1H |
InChI Key |
JPJHWSNRAANQEG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC(=C21)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride](/img/structure/B13027176.png)
![6,6-Dimethyl-1,2,3,5,6,7-hexahydrodicyclopenta[B,D]thiophen-3-amine](/img/structure/B13027184.png)

![Tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13027215.png)
![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13027216.png)


![Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride](/img/structure/B13027235.png)

![4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13027239.png)


![tert-Butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13027266.png)
![4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13027270.png)
